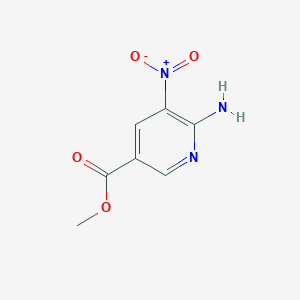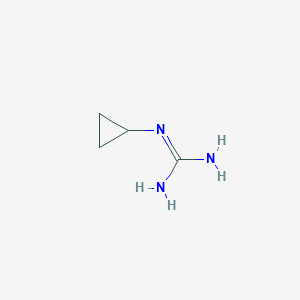
Methyl 6-amino-5-nitropyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 6-amino-5-nitropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H7N3O4 . It is also known by the IUPAC name "methyl 6-amino-5-nitronicotinate" . The compound has a molecular weight of 197.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9) . The compound has a topological polar surface area of 111 Ų and a complexity of 240 . Physical And Chemical Properties Analysis
“Methyl 6-amino-5-nitropyridine-3-carboxylate” has a molecular weight of 197.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 197.04365571 g/mol .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
“Methyl 6-amino-5-nitropyridine-3-carboxylate” can be used in the synthesis of fluorinated pyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Treatment of Organophosphorus Nerve-Agent Poisoning
The compound can be used in the synthesis of fluorine-containing pyridine aldoximes, which have potential use for the treatment of organophosphorus nerve-agent poisoning .
Nonlinear Optics
Pyridine-based materials, such as “Methyl 6-amino-5-nitropyridine-3-carboxylate”, are attractive for nonlinear optics (NLO) applications due to their D-π-A charge transfer molecular structure . They consist of electron donor (amino) and electron acceptor (nitro) groups, which induce a high NLO response .
High-Power Laser Applications
The compound can be used in the development of materials suitable for high-power laser applications . The laser damage threshold (LDT) analysis can be carried out using this compound .
Optical Limiting Applications
“Methyl 6-amino-5-nitropyridine-3-carboxylate” can be used in optical limiting applications . The optical limiting threshold of the compound is found to be 7.8 mW/cm² when using a solid-state laser of wavelength 532 nm .
Synthesis of Other Organic Compounds
“Methyl 6-amino-5-nitropyridine-3-carboxylate” can be used as a starting material or intermediate in the synthesis of other organic compounds. Its availability and reactivity make it a useful compound in organic synthesis.
Propriétés
IUPAC Name |
methyl 6-amino-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLDKSHKLPIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548926 | |
| Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-5-nitropyridine-3-carboxylate | |
CAS RN |
104685-75-8 | |
| Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)


![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)



![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)




